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An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid

Introduction

(2,6-Dimethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves
as a valuable building block in organic synthesis, particularly within the field of medicinal
chemistry. Its structural features, combining a pyridine core with a reactive boronic acid moiety,
make it a versatile reagent for the construction of complex molecules. This guide provides a
comprehensive overview of its chemical identity, properties, synthesis, and applications, with a
focus on its role in drug discovery and development. Boronic acids are recognized for their
stability, low toxicity, and diverse reactivity, most notably in palladium-catalyzed cross-coupling
reactions.[1] The pyridine ring is a common motif in many biologically active molecules, making
pyridinylboronic acids like this one crucial intermediates in the synthesis of pharmaceuticals.[2]

[3]

Compound Identification and Properties

The systematic identification and physicochemical properties of (2,6-Dimethylpyridin-4-
yl)boronic acid are summarized below. The International Union of Pure and Applied Chemistry
(IUPAC) name for this compound is (2,6-dimethyl-4-pyridinyl)boronic acid.[4][5]

Chemical Identifiers
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Identifier Value

CAS Number 846548-44-5[4]
PubChem CID 23546910[4]

EC Number 851-942-1[4]
DSSTox ID DTXSID10634890[6]

Physicochemical Properties

Property Value

Molecular Formula C7H10BNO2[4]

Molecular Weight 150.97 g/mol [4][6]

Exact Mass 151.0804587 Dal4]

Density 1.14 + 0.1 g/cm3 (Predicted)[6]
Boiling Point 316.9 £ 52.0 °C (Predicted)[6]
pKa 7.72 £ 0.11 (Predicted)[6]

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, including
metal-halogen exchange followed by borylation, palladium-catalyzed cross-coupling, and C-H
bond borylation.[3][7]

General Synthesis Protocol

A common method for the synthesis of (2,6-Dimethylpyridin-4-yl)boronic acid involves a
metal-halogen exchange of a corresponding halopyridine, followed by quenching with a borate
ester. Below is a representative experimental protocol.

Materials:

e 4-Bromo-2,6-dimethylpyridine
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e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) solution in hexanes

 Triisopropyl borate

e 1 N Hydrochloric acid (HCI)

e 1 N Sodium hydroxide (NaOH)

o Ethyl acetate (EtOAC)

e Anhydrous Sodium Sulfate (Naz2S0a)

e Argon or Nitrogen gas supply

Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 4-
bromo-2,6-dimethylpyridine and anhydrous THF.

o Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added
dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.
The mixture is stirred at this temperature for 30-60 minutes.

» Borylation: Triisopropy! borate is added dropwise to the reaction mixture, again maintaining
the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly
warm to room temperature and stirred for an additional 1-3 hours.[8]

e Quenching and Work-up: The reaction is quenched by the slow addition of 1 N HCl at 0 °C
and stirred for 30 minutes. The pH of the solution is then carefully adjusted to ~9 with 1 N
NaOH.[9]

o Extraction and Isolation: The aqueous layer is extracted three times with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous NazSOu4, filtered, and
concentrated under reduced pressure to yield the crude product.[9]
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 Purification: The crude (2,6-Dimethylpyridin-4-yl)boronic acid can be purified by
recrystallization or column chromatography to afford a white solid.

Synthesis Workflow for (2,6-Dimethylpyridin-4-yl)boronic acid

Reaction Setup
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Synthesis Workflow Diagram

Applications in Drug Discovery

Boronic acids are pivotal in drug discovery due to their unique chemical properties and
synthetic versatility.[2][10] They are extensively used as key intermediates in the synthesis of
biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceuticals.[2][11]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of (2,6-Dimethylpyridin-4-yl)boronic acid is in the Suzuki-
Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon
bond between the pyridine ring and various aryl, vinyl, or alkyl halides or triflates.[12] This
method is highly valued for its mild reaction conditions, tolerance of a wide range of functional
groups, and the use of non-toxic and stable boron reagents.[11]

General Protocol for Suzuki-Miyaura Coupling:

o Reactants: (2,6-Dimethylpyridin-4-yl)boronic acid is combined with an aryl/heteroaryl
halide (e.g., Ar-Br) in a suitable solvent (e.g., DME, toluene, 1,4-dioxane), often with the
addition of water.[13]

o Catalyst and Ligand: A palladium catalyst, such as Pd(PPhs)4 or Pd(OAc)2, and a phosphine
ligand are added.[13][14]

e Base: A base, typically an aqueous solution of Na2COs, K2COs, or Cs2COs, is required to
activate the boronic acid for transmetalation.[13][14]

e Reaction Conditions: The mixture is heated under an inert atmosphere until the reaction is
complete, as monitored by TLC or LC-MS.

e Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent.
The combined organic layers are dried and concentrated. The resulting product is then
purified.
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General Suzuki-Miyaura Coupling Workflow
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Suzuki-Miyaura Coupling Workflow

Role as a Pharmacophore

The boronic acid group itself can act as a pharmacophore, exhibiting biological activity by
forming reversible covalent bonds with active site serine or threonine residues in enzymes.[1]
This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib
(Velcade®).[1][10] While specific biological targets for (2,6-Dimethylpyridin-4-yl)boronic acid
are not extensively documented, its potential as a fragment or lead compound in the design of

enzyme inhibitors remains an active area of research.
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Boronic Acids in Drug Discovery
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Role of Boronic Acids in Drug Discovery

Safety and Handling

(2,6-Dimethylpyridin-4-yl)boronic acid is classified as a hazardous substance. It is known to
cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat, should be worn when handling this compound. All work should be conducted in
a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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